1-[(7-Chloro-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-(3-fluoro-4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
1-[(7-chloro-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-(3-fluoro-4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione is a pyridopyrimidine.
Scientific Research Applications
Synthesis Techniques and Derivatives
- A synthesis method for pyrido[1,2-a]thieno[3,2-d]pyrimidines has been developed using methyl tetrahydro-4-oxo-3-thiophenecarboxylate and methyl tetrahydro-3-oxo-2-thiophenecarboxylate, demonstrating a route to create related compounds (Connor et al., 1982).
- One-pot synthesis methods for thieno[2,3-b]pyridine and Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives have been reported, indicating versatility in compound synthesis (Dyachenko et al., 2020).
Biological Activities
- Substituted thienopyrimidines have been synthesized and evaluated for their antibacterial properties, showing the compound's potential in antimicrobial applications (More et al., 2013).
- Novel 4-Aryloxypyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives were synthesized, indicating a scope for developing new medicinal compounds (Wen-yan, 2010).
- Pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives were synthesized and evaluated for urease inhibition, suggesting potential for pharmaceutical applications (Rauf et al., 2010).
Molecular and Crystal Structures
- Research on various 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones revealed insights into their molecular and crystal structures, contributing to the understanding of their physical and chemical properties (Trilleras et al., 2009).
Antitumor Activity
- Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been conducted, suggesting the compound's potential in cancer therapy (Hafez & El-Gazzar, 2017).
properties
Molecular Formula |
C22H14ClFN4O3S |
---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3-fluoro-4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H14ClFN4O3S/c1-12-2-4-15(9-16(12)24)28-21(30)20-17(6-7-32-20)26(22(28)31)11-14-8-19(29)27-10-13(23)3-5-18(27)25-14/h2-10H,11H2,1H3 |
InChI Key |
JLQUIXNDPZUYKC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=O)N5C=C(C=CC5=N4)Cl)F |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=O)N5C=C(C=CC5=N4)Cl)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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